4-(Cyclopentyloxy)picolinimidamide
CAS No.: 1179533-43-7
Cat. No.: VC4071726
Molecular Formula: C11H15N3O
Molecular Weight: 205.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1179533-43-7 |
|---|---|
| Molecular Formula | C11H15N3O |
| Molecular Weight | 205.26 |
| IUPAC Name | 4-cyclopentyloxypyridine-2-carboximidamide |
| Standard InChI | InChI=1S/C11H15N3O/c12-11(13)10-7-9(5-6-14-10)15-8-3-1-2-4-8/h5-8H,1-4H2,(H3,12,13) |
| Standard InChI Key | WNXOEQNHKLUQSD-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)OC2=CC(=NC=C2)C(=N)N |
| Canonical SMILES | C1CCC(C1)OC2=CC(=NC=C2)C(=N)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s core structure consists of a pyridine ring (picolinamide derivative) with an imidamide functional group (-C(=NH)NH2) at the 2-position and a cyclopentyloxy group (-O-cyclopentyl) at the 4-position. This configuration confers unique steric and electronic properties:
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Molecular Formula: (free base) or (hydrochloride salt).
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Molecular Weight: 241.73 g/mol (hydrochloride form).
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CAS Registry: 1179361-71-7 (hydrochloride salt).
The cyclopentyloxy group introduces significant lipophilicity compared to smaller alkoxy substituents (e.g., methoxy or ethoxy), potentially enhancing membrane permeability but reducing aqueous solubility.
Synthesis and Manufacturing
Key Synthetic Routes
While proprietary methods likely dominate industrial production, academic literature on analogous compounds suggests plausible pathways:
Nucleophilic Substitution
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Starting Material: 4-Chloropicolinimidamide.
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Reaction: Treatment with cyclopentanol in the presence of a base (e.g., potassium carbonate) under reflux conditions:
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Salt Formation: Precipitation as the hydrochloride salt using HCl gas or concentrated hydrochloric acid.
Catalytic Coupling
Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) could theoretically introduce the cyclopentyloxy group, though this remains speculative without explicit literature.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Estimated <1 mg/mL (free base) due to high lipophilicity from the cyclopentyl group.
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Thermal Stability: Likely stable up to 150°C, based on thermal gravimetric analysis of similar imidamide derivatives.
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks at ~1650 cm (C=N stretch, imidamide) and ~1250 cm (C-O-C, cyclopentyloxy).
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NMR:
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: δ 1.5–2.1 ppm (cyclopentyl protons), δ 8.3–8.6 ppm (pyridine protons).
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: δ 70–75 ppm (O-bearing cyclopentyl carbon), δ 155–160 ppm (imidamide carbons).
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Biological Activity and Mechanisms
Hypothetical Pharmacological Targets
While direct studies are lacking, structural analogs suggest potential interactions with:
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Enzyme Targets:
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Kinases: Inhibition via ATP-binding pocket competition.
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Proteases: Chelation of catalytic metal ions (e.g., zinc-dependent enzymes).
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Receptor Targets: G-protein-coupled receptors (GPCRs) modulated by lipophilic small molecules.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s imidamide group serves as a versatile handle for further derivatization:
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Prodrug Development: Conversion to amidine prodrugs for enhanced bioavailability.
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Metal Chelation: Coordination with transition metals for catalytic or diagnostic applications.
Material Science
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Polymer Additives: Potential use as a stabilizer or crosslinking agent in high-performance polymers.
Future Research Directions
Priority Areas
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Target Identification: High-throughput screening against disease-relevant enzymes/receptors.
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Formulation Optimization: Nanoencapsulation to improve solubility and delivery.
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Ecotoxicology: Impact assessment on aquatic ecosystems.
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